1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-
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Overview
Description
N-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-CHLOROBENZYL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple nitrogen and oxygen atoms within its structure, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-CHLOROBENZYL)AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole with 2-chlorobenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is then heated to a specific temperature, often around 80-100°C, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to produce larger quantities of the compound with higher purity. The use of advanced purification techniques such as column chromatography and recrystallization ensures that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-CHLOROBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-CHLOROBENZYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic uses.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-CHLOROBENZYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
- 3-Amino-4-azido-1,2,5-oxadiazole
Uniqueness
N-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-CHLOROBENZYL)AMINE is unique due to its specific structure, which combines multiple heterocyclic rings and functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9ClN6O2 |
---|---|
Molecular Weight |
292.68 g/mol |
IUPAC Name |
4-[5-[(2-chlorophenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H9ClN6O2/c12-7-4-2-1-3-6(7)5-14-11-15-10(18-19-11)8-9(13)17-20-16-8/h1-4H,5H2,(H2,13,17)(H,14,15,18) |
InChI Key |
JDCUJYCELWGSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC(=NO2)C3=NON=C3N)Cl |
Origin of Product |
United States |
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